molecular formula C24H31BrOS3 B12587542 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene CAS No. 874179-74-5

3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene

Cat. No.: B12587542
CAS No.: 874179-74-5
M. Wt: 511.6 g/mol
InChI Key: ITLXZBFYQVLVCG-UHFFFAOYSA-N
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Description

3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is a complex organic compound that features a thiophene core substituted with a bromodecoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. The bromodecoxyethyl group is introduced through a series of substitution reactions. Common reagents used in these reactions include bromine, thiophene derivatives, and various catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The bromodecoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets. The bromodecoxyethyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The thiophene core provides a stable framework that can interact with other molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’:5’,2’‘-Terthiophene,3’-[2-[(10-bromodecyl)oxy]ethyl]
  • 3-(2-phenylethenyl)-2,5-dithiophen-2-ylthiophene

Uniqueness

3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.

Properties

CAS No.

874179-74-5

Molecular Formula

C24H31BrOS3

Molecular Weight

511.6 g/mol

IUPAC Name

3-[2-(10-bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C24H31BrOS3/c25-14-7-5-3-1-2-4-6-8-15-26-16-13-20-19-23(21-11-9-17-27-21)29-24(20)22-12-10-18-28-22/h9-12,17-19H,1-8,13-16H2

InChI Key

ITLXZBFYQVLVCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOCCCCCCCCCCBr

Origin of Product

United States

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